N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
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Overview
Description
N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a cyclopropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of the quinazolinone intermediate with cyclopropylamine under appropriate conditions.
Formation of the Butanamide Side Chain: The butanamide side chain can be introduced through the reaction of the quinazolinone intermediate with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can be compared with other quinazolinone derivatives, such as:
N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide: This compound has a similar quinazolinone core but with a different side chain, leading to different biological activities.
N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propionamide: This compound has a shorter side chain, which may affect its binding affinity and biological activity.
N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide: This compound has an even shorter side chain, which may further influence its properties and applications.
The uniqueness of this compound lies in its specific side chain and cyclopropyl group, which can confer unique biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13(16-10-7-8-10)6-3-9-18-14(20)11-4-1-2-5-12(11)17-15(18)21/h1-2,4-5,10H,3,6-9H2,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXPGELPWLODNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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